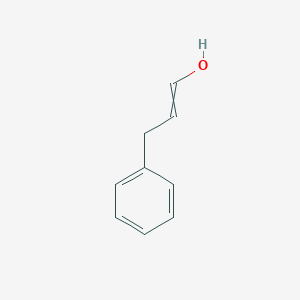

3-Phenylprop-1-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

99179-38-1 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

3-phenylprop-1-en-1-ol |

InChI |

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-6,8,10H,7H2 |

InChI Key |

LYXSNTXNJWMBPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC=CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenylprop 1 En 1 Ol and Its Derivatives

Catalytic Hydrogenation Pathways to 3-Phenylprop-1-en-1-ol

The selective hydrogenation of cinnamaldehyde (B126680) is a primary route to obtaining cinnamyl alcohol. The key challenge lies in reducing the carbonyl group while preserving the carbon-carbon double bond.

Selective Carbonyl Group Hydrogenation of Cinnamaldehyde to (E)-3-Phenylprop-2-en-1-ol using Novel Ruthenium(II) Catalysts

Ruthenium(II) complexes have emerged as highly efficient and selective catalysts for the hydrogenation of the carbonyl group in α,β-unsaturated aldehydes like cinnamaldehyde. Novel supported and non-supported ruthenium(II) complexes of the type [RuCl2(diphosphine)(diamine)] have demonstrated significant catalytic activity under mild conditions.

One study detailed the synthesis of two novel ruthenium(II) complexes, one homogeneous and one heterogeneous (immobilized on a polysiloxane xerogel). Both catalysts successfully achieved carbonyl-selective hydrogenation when used with a strong basic co-catalyst, such as KOH or tert-BuOK, in 2-propanol. In the absence of a strong base, no hydrogenation was observed.

Another investigation utilized four different Ru(II) complexes based on azoimine ligands for the liquid-phase hydrogenation of cinnamaldehyde. It was found that the introduction of a thiophenyl substitution in the azoimine ligand significantly enhanced both the catalytic activity and selectivity of the ruthenium complex. The presence of KOH was crucial for activating the catalyst. Under optimized conditions (86°C, 4 bar H2), a complete conversion of cinnamaldehyde was achieved in 90 minutes with a selectivity for cinnamyl alcohol approaching 95%. google.comthieme-connect.de

Interactive Data Table: Performance of Ruthenium(II) Catalysts in Cinnamaldehyde Hydrogenation

| Catalyst Type | Co-catalyst | Temperature (°C) | Pressure (bar) | Time (min) | Conversion (%) | Selectivity to Cinnamyl Alcohol (%) |

| Ru(II) with azoimine ligand | KOH | 86 | 4 | 90 | 100 | ~95 |

| [RuCl2(dppme)(NN)] (Homogeneous) | KOH / tert-BuOK | Ambient | - | - | High | High |

| [RuCl2(dppme)(NN)] on Xerogel | KOH / tert-BuOK | Ambient | - | - | High | High |

Heterogeneous Catalysis with Nickel and Transition Metal Catalysts in the Production of 3-Phenylpropan-1-ol from Cinnamaldehyde

While selective hydrogenation yields the unsaturated cinnamyl alcohol, full hydrogenation of cinnamaldehyde leads to 3-phenylpropan-1-ol (hydrocinnamyl alcohol), another valuable chemical intermediate. This transformation requires catalysts capable of reducing both the carbonyl group and the C=C double bond. Heterogeneous catalysts involving transition metals are widely employed for this purpose.

Supported nickel catalysts are significant for their role in hydrogenation processes. Research has explored the effects of the nickel state and its dispersion on catalytic activity. For instance, catalysts with single-atom Ni sites have shown high selectivity in certain gas-phase reactions. In the context of cinnamaldehyde hydrogenation, transition metal catalysts supported on various materials play a crucial role. Metals such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Iridium (Ir) are effective.

For example, Pd nanoparticles supported on lanthanum carbonate nanosheets (Pd/La2O2CO3-TNS) exhibited excellent activity for hydrogenating cinnamaldehyde to hydrocinnamaldehyde, which is an intermediate step before reduction to hydrocinnamyl alcohol. Similarly, bimetallic Pd-Ir nanoparticles on silicon carbide (SiC) have been shown to efficiently convert cinnamaldehyde with 100% conversion. The choice of metal and support material is critical in directing the reaction towards the desired saturated alcohol product.

Interactive Data Table: Performance of Various Heterogeneous Catalysts

| Catalyst | Product(s) | Key Findings |

| Pt/CeO2–La2O2CO3 | Cinnamyl alcohol | Synergistic effect between basic and redox sites enhances activity. |

| Pd/La2O2CO3-TNS | Hydrocinnamaldehyde | Strong metal-support interactions lead to very high activity. |

| Pd-Ir/SiC | Hydrocinnamaldehyde | Addition of Ir enhances the activity of the Pd catalyst. |

| Supported Ni | Varies | Activity is dependent on the state and dispersion of Ni (nanoparticles vs. single-atom). alfa-chemistry.com |

| Supported Co(II) and Ni(II) | Cinnamyl alcohol & Hydrocinnamaldehyde | Supported catalysts show different selectivity compared to their homogeneous counterparts. commonorganicchemistry.com |

Cross-Coupling Strategies Employing this compound

This compound is not only a target molecule but also a valuable starting material for constructing more complex structures through carbon-carbon bond formation. Cross-coupling reactions provide a powerful tool for this purpose.

Nickel-Catalyzed Cross-Coupling of Allyl Alcohols through C-O Bond Cleavage

Nickel-catalyzed cross-coupling reactions offer an atom-economical way to use allyl alcohols like (E)-3-phenylprop-2-en-1-ol directly, avoiding the need to first convert the hydroxyl group into a better leaving group. researchgate.net This method involves the cleavage of the strong carbon-oxygen (C–O) bond to form a new carbon-carbon bond.

A study demonstrated that the reaction of (E)-3-phenylprop-2-en-1-ol with various aryl- or alkenylzinc chlorides, catalyzed by a nickel complex, successfully yields linear cross-coupling products. researchgate.netorientjchem.org The optimized catalyst system, Ni(OTf)2/dppe, proved highly efficient and regioselective. researchgate.net The reaction mechanism is thought to involve a Ni(0)/Ni(II) catalytic cycle. researchgate.net Additives such as lithium chloride (LiCl) and magnesium chloride (MgCl2) were found to be important for enhancing reactivity and promoting the activation of the C–O bond. This methodology tolerates a wide range of functional groups and achieves high yields, making it a versatile tool in organic synthesis. researchgate.net

Palladium-Boronate/Borane-System Catalyzed Olefin Isomerization for Related Compounds

Palladium-catalyzed reactions are fundamental in modern organic synthesis. While not a direct cross-coupling of this compound, olefin isomerization is a closely related transformation that modifies the carbon skeleton of allylic compounds. This process repositions the double bond within the molecule.

Palladium pincer complexes have been studied as catalysts for the positional isomerization of olefins. The mechanism of this transformation can proceed through either a "π-allyl" pathway, involving the activation of an allylic C-H bond, or an "insertion-elimination" pathway with a Pd-H intermediate. wikipedia.org The design of the catalyst's ligand structure is crucial for controlling activity and selectivity. For instance, incorporating a macrocycle into the pincer ligand can allow the catalytic activity to be switched on or off by the addition of external cations like Li+. wikipedia.org Such strategies are part of the broader toolkit for manipulating unsaturated systems related to this compound.

Reduction Reactions for the Synthesis of (E)-3-Phenylprop-2-en-1-ol and Analogues

Besides catalytic hydrogenation, chemical reduction using stoichiometric metal hydrides is a common laboratory method for synthesizing (E)-3-phenylprop-2-en-1-ol from cinnamaldehyde. The primary challenge is achieving selective 1,2-reduction of the carbonyl group without affecting the conjugated C=C double bond (1,4-reduction).

Several reagents and systems have been developed to achieve this selectivity:

Sodium Borohydride (B1222165) (NaBH4): This is a mild reducing agent capable of reducing aldehydes and ketones. odinity.com While it can sometimes lead to a mixture of 1,2- and 1,4-reduction products, reaction conditions can be tuned for selectivity. For example, using NaBH4 in the presence of NaNO3 in water has been shown to result in exclusive 1,2-reduction, affording cinnamyl alcohol in 94% yield. orientjchem.org Another method involves using NaBH4 in an ionic liquid, which achieved 100% selectivity towards cinnamyl alcohol with 97% conversion in just 10 minutes. qub.ac.uk

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a powerful and bulky reducing agent. masterorganicchemistry.com At low temperatures (e.g., -78 °C), it can selectively reduce α,β-unsaturated aldehydes to the corresponding allylic alcohols. adichemistry.com

Meerwein-Ponndorf-Verley (MPV) Reduction: This classic reaction uses an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol (like isopropanol) to the aldehyde. wikipedia.org The MPV reduction is highly chemoselective for the carbonyl group, leaving alkenes, alkynes, and other sensitive functional groups untouched. alfa-chemistry.comwikipedia.org Heterogeneous catalysts, such as MgAl oxides derived from hydrotalcites, have been developed for this reaction to improve catalyst separation and reusability. researchgate.net

Highly Efficient Reduction of 3-Phenylprop-2-en-1-al with Borohydride Resins

Polymer-supported borohydride reagents, often referred to as borohydride resins, serve as versatile and efficient reducing agents in organic synthesis. These reagents combine the reductive capabilities of borohydride with the practical advantages of a solid support, such as simplified purification through simple filtration and the potential for reagent recycling.

While sodium borohydride (NaBH₄) is known for its chemoselectivity, typically reducing aldehydes and ketones without affecting less reactive functional groups like alkenes, the use of a resin-bound version enhances its utility. odinity.com In the context of α,β-unsaturated aldehydes like 3-phenylprop-2-en-1-al (cinnamaldehyde), NaBH₄ favors the 1,2-reduction pathway, leading to the selective formation of the corresponding allylic alcohol, 3-phenylprop-2-en-1-ol. odinity.com The resin's solid-phase nature prevents the release of borate (B1201080) ions into the reaction mixture, simplifying the work-up process significantly.

The general mechanism involves the transfer of a hydride ion from the polymer-bound borohydride to the carbonyl carbon of the aldehyde. This process can be repeated until all hydride equivalents are consumed. The resulting alkoxyborate intermediate, still attached to the resin, is then hydrolyzed during the workup to release the final alcohol product.

Table 1: Advantages of Borohydride Resins in Aldehyde Reduction

| Feature | Description |

| Simplified Work-up | The reagent is removed by simple filtration, avoiding complex aqueous extractions. |

| Increased Selectivity | Can offer greater selectivity compared to soluble borohydrides in certain applications. |

| Recyclability | The spent resin can often be regenerated and reused, improving process economy. |

| Reduced Contamination | Products are not contaminated with boron-containing byproducts. |

Reduction of α,β-Unsaturated Aldehydes with Lithium Aluminum Hydride (LAH) to form 3-Phenylpropan-1-ol and 3-Phenylprop-2-en-1-ol

The reduction of α,β-unsaturated aldehydes, such as cinnamaldehyde, with lithium aluminum hydride (LiAlH₄ or LAH) is a powerful method that can yield different products depending on the reaction conditions. Unlike the more selective sodium borohydride, LAH is a significantly stronger reducing agent capable of reducing not only the aldehyde but also the conjugated carbon-carbon double bond.

This dual reactivity allows for the selective synthesis of either the saturated alcohol (3-phenylpropan-1-ol) or the unsaturated allylic alcohol (3-phenylprop-2-en-1-ol). The outcome is primarily controlled by the stoichiometry of the reagents and the order of their addition.

Formation of 3-Phenylpropan-1-ol (Saturated Alcohol): When cinnamaldehyde is added to an excess of LAH (normal addition), both the aldehyde and the alkene functionalities are reduced. This complete reduction, or saturation, results in the formation of 3-phenylpropan-1-ol.

Formation of 3-Phenylprop-2-en-1-ol (Unsaturated Alcohol): To achieve selective 1,2-reduction of the carbonyl group while preserving the double bond, an "inverse addition" method is employed. In this procedure, a solution of LAH is added slowly to the cinnamaldehyde solution. This ensures that LAH is never in excess, allowing it to react preferentially with the more electrophilic carbonyl group, yielding 3-phenylprop-2-en-1-ol, also known as cinnamyl alcohol.

Table 2: Product Selectivity in LAH Reduction of Cinnamaldehyde

| Addition Method | LAH Stoichiometry | Primary Product | Functional Groups Reduced |

| Normal Addition | Excess | 3-Phenylpropan-1-ol | Aldehyde & Alkene |

| Inverse Addition | Limiting / Equimolar | 3-Phenylprop-2-en-1-ol | Aldehyde Only |

Gold-Catalyzed Cycloisomerization Reactions Involving 3-Phenylprop-2-yn-1-ol as a Substrate

Microwave-Assisted Synthetic Routes for 3-Phenylprop-2-en-1-ol Esterification

Microwave-assisted organic synthesis has emerged as a highly effective technique for accelerating chemical reactions, and the esterification of 3-phenylprop-2-en-1-ol (cinnamyl alcohol) is a prime example of its application. This method provides a rapid and efficient alternative to conventional heating for producing cinnamyl esters, which are valuable aroma compounds.

In a comparative study, the esterification of cinnamyl alcohol with various dicarboxylic acids and anhydrides was performed under both conventional heating and microwave irradiation. The results demonstrated a dramatic reduction in reaction time with the use of microwave technology. Reactions that required several hours to reach high yields under conventional heating at 140°C were completed in just 10 to 20 minutes under microwave conditions, achieving comparable or superior yields.

This significant rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which directly interact with the polar molecules. The solvent-free conditions often employed in these reactions further contribute to the efficiency and green credentials of the process.

Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification of Cinnamyl Alcohol

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 10–20 minutes |

| Energy Efficiency | Lower | Higher |

| Heating Mechanism | Conduction/Convection | Direct Molecular Interaction |

| Reaction Yield | High | High |

Organocatalytic Approaches and Baylis-Hillman Derivatives in the Synthesis of Phenylpropane-1-ol Compounds

The Morita-Baylis-Hillman (MBH) reaction is a powerful organocatalytic method for forming carbon-carbon bonds between an activated alkene and an aldehyde. organic-chemistry.org The resulting products, known as Baylis-Hillman adducts, are highly functionalized molecules containing hydroxyl, alkene, and electron-withdrawing groups, making them valuable intermediates for further synthetic transformations.

While the MBH reaction does not directly produce simple phenylpropane-1-ol compounds, its adducts serve as versatile precursors for their synthesis. A notable example is the synthesis of 2-amino-3-phenylpropane-1-ol derivatives. In this process, a Baylis-Hillman adduct, derived from an aromatic aldehyde and an activated alkene, undergoes subsequent chemical modifications. For instance, a reduction reaction, such as with iron in acidic acid, can be used to convert a nitro group (incorporated from a nitroalkene substrate) into an amine, yielding the target 2-amino-3-phenylpropane-1-ol. researchgate.net

This approach demonstrates how the complex scaffold generated by the Baylis-Hillman reaction can be strategically manipulated to access the phenylpropane-1-ol backbone, highlighting the utility of organocatalysis in building blocks for more complex molecules. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics in 3 Phenylprop 1 En 1 Ol Transformations

Mechanistic Investigations of Selective Hydrogenation of Cinnamaldehyde (B126680)

The selective hydrogenation of cinnamaldehyde is a critical industrial process for the synthesis of 3-phenylprop-1-en-1-ol (cinnamyl alcohol), a valuable fragrance and flavor chemical. The primary challenge in this reaction is to selectively reduce the carbonyl group (C=O) while preserving the carbon-carbon double bond (C=C).

Theoretical studies using density functional theory (DFT) have been employed to investigate the reaction mechanism on various catalyst surfaces. For instance, the hydrogenation of cinnamaldehyde on a Pt14 cluster catalyst has been shown to proceed through two primary reaction channels for each of the three potential products: this compound, 3-phenylpropanal, and 3-phenylpropanol. nih.gov The calculations indicate that the activation and hydrogenation of the C=O bond to produce cinnamyl alcohol is the most favorable pathway on these platinum clusters, demonstrating high selectivity. nih.gov The size of the platinum cluster has been identified as a crucial factor, with Pt14 exhibiting the highest reaction selectivity. nih.gov

The nature of the catalyst significantly influences the reaction pathway. On an Au(111) surface, the dominant reaction pathway involves the initial hydrogenation of the oxygen atom to form a stable allyl intermediate. pku.edu.cn Subsequently, a hydrogen atom adds to the carbon atom adjacent to the phenyl ring, yielding 3-phenyl-1-propen-1-ol (an enol intermediate), which then tautomerizes to hydrocinnamaldehyde. pku.edu.cn In this case, the formation of the enol is the rate-determining step. pku.edu.cn

Intermetallic compounds, such as CoGa3, have demonstrated exceptional selectivity towards the formation of cinnamyl alcohol (up to 96%). acs.org Spectroscopic and computational studies have revealed that the electropositive element (Ga) acts as an active site that preferentially adsorbs the polarized C=O group, while the adsorption of the C=C bond on the Co site is suppressed. acs.org This preferential adsorption is key to the high selectivity observed.

Table 1: Catalyst Performance in Selective Hydrogenation of Cinnamaldehyde

| Catalyst | Selectivity to this compound (%) | Key Mechanistic Feature |

| Pt14 Cluster | High | Preferential activation and hydrogenation of the C=O bond. nih.gov |

| Au(111) Surface | Low (favors hydrocinnamaldehyde) | Formation of an enol intermediate which tautomerizes. pku.edu.cn |

| CoGa3 | 96 | Electropositive Ga facilitates adsorption of the C=O group. acs.org |

| CoIn3 | 80 | Similar mechanism to CoGa3, but with lower selectivity. acs.org |

| Monometallic Co | 42 | Less selective due to competitive C=C bond adsorption. acs.org |

C-O Bond Activation Mechanisms in Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions of allylic alcohols, such as this compound, represent a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds through the activation of the C-O bond. These reactions offer an alternative to the use of more reactive organohalides.

The mechanism of these reactions generally involves the initial formation of a nickel(0) species, which then undergoes oxidative addition to the C-O bond of the allylic alcohol. researchgate.net This step can be facilitated by the use of an activating agent. For instance, in the arylative substitution of homoallylic alcohols, which proceed via an allylic alcohol intermediate, p-methoxyphenylboronic acid is crucial for activating the alcohol. nih.gov The oxygen atom of the alcohol coordinates to the boron atom, making the C-O bond more susceptible to cleavage by the nickel(0) catalyst. nih.gov This leads to the formation of a π-allylnickel(II) intermediate. nih.gov

The regioselectivity of the subsequent cross-coupling with an organometallic nucleophile is a key challenge in these reactions. nih.gov High regioselectivity is often achieved when the substrate has a bias, such as the formation of a conjugated system in the product. nih.gov For the reaction of (E)-3-phenylprop-2-en-1-ol with aryl- or alkenylzinc chlorides, linear cross-coupling products are predominantly formed. researchgate.netacs.org

The stereochemical outcome of these reactions can be controlled by the choice of solvent. In the nickel-catalyzed Miyaura borylation of allylic alcohol derivatives, the use of acetonitrile (B52724) as a solvent leads to inversion of stereochemistry, while switching to toluene (B28343) results in retention of stereochemistry. nih.gov

Elimination Reaction Pathways of this compound and Related Alcohols

The dehydration of alcohols to form alkenes is a classic elimination reaction. In the case of this compound, this would lead to the formation of a conjugated diene. The mechanism of alcohol dehydration is dependent on the structure of the alcohol and the reaction conditions.

Generally, the reaction is catalyzed by a strong acid, such as sulfuric or phosphoric acid, at elevated temperatures. libretexts.org The first step in the mechanism is the protonation of the hydroxyl group by the acid to form an alkyloxonium ion. libretexts.org This ion is a good leaving group, and its departure generates a carbocation intermediate. libretexts.org The stability of the carbocation formed plays a crucial role in the reaction pathway. For secondary and tertiary alcohols, the reaction typically proceeds through an E1 (unimolecular elimination) mechanism, where the formation of the carbocation is the rate-determining step. libretexts.org For primary alcohols, an E2 (bimolecular elimination) mechanism is more common, involving a concerted process where a base removes a proton from a beta-carbon at the same time the alkyloxonium ion departs. libretexts.org

Given that this compound is a secondary allylic alcohol, the formation of a resonance-stabilized allylic carbocation upon departure of the water molecule would be expected, favoring an E1 pathway. The subsequent removal of a proton from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid catalyst) results in the formation of the double bond.

Photochemical Reaction Mechanisms Involving 3-Phenylprop-2-en-1-ol as a Trapping Agent

3-Phenylprop-2-en-1-ol (cinnamyl alcohol) has been utilized as a chemical attractant and trapping agent for certain insects, indicating its involvement in photochemical or chemosensory processes. researchgate.net While the specific photochemical reaction mechanisms in this context are complex and involve biological systems, the underlying principles of photochemistry can be considered.

The chromophore in 3-phenylprop-2-en-1-ol is the styrenyl system, which can absorb ultraviolet light. Upon absorption of a photon, the molecule is promoted to an excited electronic state. This excited state can then undergo various photochemical reactions, such as isomerization, cyclization, or reaction with other molecules. In the context of its use as a trapping agent, it is plausible that the alcohol or its derivatives undergo a photochemical transformation that either releases a volatile attractant or leads to the formation of a compound that is perceived by the insect.

Kinetic and Lifetime Studies of Amino-Phenylpropanol Synthesis from Nitroolefin Derivatives

The synthesis of 2-amino-3-phenylpropan-1-ol (B95927) derivatives from nitroolefin precursors provides a valuable route to important pharmaceutical building blocks. Kinetic studies of these reactions are essential for understanding the reaction mechanism and optimizing the synthesis.

One approach involves the reduction of nitroolefin derivatives. researchgate.net The kinetics of such reactions can be complex, often involving multiple steps and intermediates. For example, the reduction of a nitro group to an amine can proceed through nitroso and hydroxylamine (B1172632) intermediates. The rate of each step will depend on the specific reducing agent and reaction conditions.

Another related area of study is the reaction of phenyl radicals with amino radicals. Quantum chemical theory has been used to investigate the mechanism, kinetics, and thermodynamics of the C6H5 + NH2 reaction. nih.gov The reaction proceeds through the formation of various intermediates, and the rate coefficients and equilibrium constants are found to be pressure-dependent, particularly at higher temperatures. nih.gov Such fundamental studies provide insights into the elementary steps that can be involved in the synthesis of amino-phenylpropanol compounds.

Pyrolysis Mechanisms of Substituted Lignin (B12514952) Dimers Yielding 3-Phenylprop-2-en-1-ol

Lignin, a complex aromatic polymer found in plant cell walls, is a potential source of valuable aromatic chemicals. The pyrolysis of lignin and its model compounds has been studied to understand the degradation pathways and identify the resulting products. 3-Phenylprop-2-en-1-ol (cinnamyl alcohol) is one of the compounds that can be obtained from the pyrolysis of certain lignin structures.

Studies on the pyrolysis of substituted β-O-4 type lignin dimers have shown that the cleavage of the Cβ–O bond is a key reaction step. mdpi.com One of the proposed mechanisms involves the homolytic cleavage of this bond to form radical intermediates. mdpi.com A subsequent pathway for one of these radicals involves the loss of a hydroxyl group to form 3-phenylprop-2-en-1-ol with a calculated energy barrier of 123.2 kJ/mol. mdpi.com This pathway is competitive with other fragmentation and rearrangement reactions. mdpi.com

The pyrolysis of cinnamaldehyde, a related compound, has also been investigated. cetjournal.itresearchgate.net At higher temperatures, styrene (B11656) and cis-cinnamaldehyde (B1237864) are major products, and the presence of a styrene dimer suggests the involvement of radical reactions. cetjournal.it These studies on model compounds are crucial for elucidating the complex reaction network that occurs during the pyrolysis of lignin.

Advanced Spectroscopic Characterization and Conformational Analysis of 3 Phenylprop 1 En 1 Ol

Vibrational Spectroscopy (Infrared and Raman) for Conformational Behavior and Assignments of 3-Phenylprop-2-en-1-ol

The conformational landscape of 3-phenylprop-2-en-1-ol has been explored through computational studies, which indicate a complex interplay of forces governing its spatial arrangement. Theoretical calculations at the DFT-B3LYP/6-311G**, MP2, and MP4(SDQ) levels suggest the existence of multiple stable conformers. The vibrational frequencies computed at the B3LYP level show excellent agreement with experimental infrared (IR) and Raman spectra, allowing for detailed assignments of the observed vibrational bands.

The vibrational spectrum is characterized by distinct bands corresponding to the phenyl ring, the propenol side chain, and the hydroxyl group. Key assignments include the O-H stretching vibration, typically observed as a broad band in the infrared spectrum due to hydrogen bonding. The C=C stretching of the vinyl group and the aromatic ring C-C stretching vibrations are also prominent features.

Table 1: Selected Vibrational Frequencies and Assignments for 3-Phenylprop-2-en-1-ol

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3330 | ν(O-H) | O-H stretching |

| ~3030 | ν(C-H) | Aromatic C-H stretching |

| ~2930 | νas(CH₂) | Asymmetric CH₂ stretching |

| ~2880 | νs(CH₂) | Symmetric CH₂ stretching |

| ~1650 | ν(C=C) | Alkene C=C stretching |

| ~1600, 1580, 1500 | ν(C-C) | Aromatic C-C stretching |

| ~1450 | δ(CH₂) | CH₂ scissoring |

| ~1215 | τ(CH₂) | CH₂ twisting |

| ~1010 | ν(C-O) | C-O stretching |

| ~970 | γ(=C-H) | Out-of-plane =C-H bending (trans) |

| ~740, 690 | γ(C-H) | Aromatic out-of-plane C-H bending |

Note: The exact wavenumbers can vary depending on the physical state of the sample (solid, liquid, or solution) and the specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of 3-phenylprop-1-en-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons, the vinylic protons, the methylene (B1212753) protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The coupling between the vinylic protons provides information about the stereochemistry of the double bond, which is typically in the trans or (E) configuration for the common isomer.

Table 2: ¹H NMR Spectral Data of (E)-3-Phenylprop-2-en-1-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 6.62 | d | 1H | Vinylic proton (C₃-H) |

| 6.38 | dt | 1H | Vinylic proton (C₂-H) |

| 4.30 | d | 2H | Methylene protons (C₁-H₂) |

| 1.5-2.0 | br s | 1H | Hydroxyl proton (O-H) |

Note: Chemical shifts are typically reported relative to a standard reference (e.g., TMS) and can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

Table 3: ¹³C NMR Spectral Data of (E)-3-Phenylprop-2-en-1-ol

| Chemical Shift (δ, ppm) | Assignment |

| 136.8 | C₄ (ipso-aromatic) |

| 131.0 | C₃ |

| 128.6 | C₆, C₈ (ortho-aromatic) |

| 128.0 | C₅, C₉ (meta-aromatic) |

| 126.5 | C₇ (para-aromatic) |

| 128.8 | C₂ |

| 63.5 | C₁ |

Note: Assignments are based on typical chemical shift ranges and may be confirmed by advanced NMR techniques such as DEPT or 2D NMR.

Mass Spectrometry Techniques (EI-MS, HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the fragmentation pathways of this compound. Under electron ionization (EI), the molecule undergoes fragmentation, leading to a characteristic pattern of ions.

The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 134, corresponding to the molecular weight of the compound. chemicalbook.com However, for primary alcohols, this peak can be of low intensity. unca.edu High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental composition.

The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations. Common fragmentation pathways include the loss of a hydrogen atom, a water molecule, or the hydroxyl group. Alpha-cleavage (cleavage of the C₁-C₂ bond) is also a characteristic fragmentation for primary alcohols.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 134 | 99.99 | [C₉H₁₀O]⁺ (Molecular Ion) |

| 133 | 25.90 | [C₉H₉O]⁺ |

| 115 | 65.70 | [C₉H₇]⁺ |

| 105 | 57.30 | [C₇H₅O]⁺ or [C₈H₉]⁺ |

| 92 | 73.40 | [C₇H₈]⁺ |

| 91 | 68.20 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 45.30 | [C₆H₅]⁺ (Phenyl cation) |

Data obtained from PubChem. chemicalbook.com

Elemental Analysis for Stoichiometric Determination and Compound Purity

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to confirm its empirical and molecular formula and to assess its purity. For this compound, the analysis involves the quantitative determination of carbon, hydrogen, and oxygen.

The molecular formula of this compound is C₉H₁₀O, and its molecular weight is approximately 134.18 g/mol . rsc.org Based on this, the theoretical elemental composition can be calculated.

Table 5: Elemental Composition of this compound (C₉H₁₀O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 80.56 |

| Hydrogen (H) | 1.008 | 10 | 10.08 | 7.51 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 11.93 |

Experimental values from elemental analysis of a pure sample should closely match these theoretical percentages. A certified reference material for cinnamyl alcohol has been reported with a purity of 98.4% ± 1.2%. sigmaaldrich.cn

Thermal Analysis (Thermogravimetric Analysis - TG) of 3-Phenylprop-2-en-1-ol Esters

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of materials. For the esters of 3-phenylprop-2-en-1-ol, such as cinnamyl cinnamate (B1238496), TGA can be used to determine the temperature at which they begin to decompose and the kinetics of their decomposition.

A study investigating cinnamic acid derivatives as plasticizers for PVC included the thermogravimetric analysis of cinnamyl cinnamate. The TGA curve for cinnamyl cinnamate shows that the compound is thermally stable up to a certain temperature, after which it undergoes decomposition, resulting in a significant loss of mass. The decomposition profile can be influenced by the heating rate and the atmosphere (e.g., inert or oxidative).

Based on the provided TGA graph, the thermal decomposition of cinnamyl cinnamate starts at approximately 200 °C and is largely complete by around 350 °C under the experimental conditions. This indicates the temperature range of its thermal stability. researchgate.net

Theoretical and Computational Studies of 3 Phenylprop 1 En 1 Ol Systems

Density Functional Theory (DFT) for Electronic Structure, Stability, and Conformational Behavior

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic properties of molecules. In the context of 3-phenylprop-1-en-1-ol and structurally similar compounds like chalcones, DFT calculations are employed to determine optimized molecular geometries, electronic distributions, and the energies of frontier molecular orbitals.

Studies on related chalcone (B49325) molecules, such as 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, utilize DFT with the B3LYP method and a 6-311G** basis set to analyze the molecule's stable structure and chemical reactivity. mdpi.com Such analyses involve optimizing bond lengths and angles and comparing them with experimental data to validate the computational model. mdpi.com The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For instance, in one study, the HOMO and LUMO analysis was used to understand the charge transfer mechanisms within a chalcone derivative. nih.govkfupm.edu.sa

Conformational analysis, another critical application of DFT, helps identify the most stable arrangements of atoms in a molecule. For flexible molecules like (2E)-3-phenylprop-2-enoic anhydride, a related structure, DFT calculations have successfully identified numerous possible stable conformations, which were confirmed by ensuring all calculated vibrational frequencies were positive. nih.govkfupm.edu.sa This type of analysis is vital for understanding how the molecule's shape influences its properties and biological activity.

Table 1: Calculated Quantum Chemical Properties of a Chalcone Derivative using DFT

| Parameter | Description | Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -0.221 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.083 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 0.138 eV |

| Hardness (η) | Resistance to change in electron distribution | 0.069 |

| Softness (S) | Reciprocal of hardness, indicates reactivity | 14.492 |

| Electronegativity (χ) | Power of an atom to attract electrons | 0.152 |

| Electrophilicity (ω) | Propensity to accept electrons | 0.167 |

Data derived from studies on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. mdpi.com

Computational Studies on Solvent Effects on Molecular Properties and Reaction Pathways

The surrounding environment, particularly the solvent, can significantly influence a molecule's properties and the course of a chemical reaction. Computational models, often integrated with DFT, can simulate these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant.

These studies can predict how solvent polarity affects molecular geometry, dipole moments, and spectroscopic properties. For example, computational investigations on Diels-Alder reactions have shown that solvents increase the free energy of activation compared to the gas phase, effectively slowing the reaction rate. mdpi.com The choice of solvent can also alter the energy difference between competing reaction pathways, thereby enhancing selectivity for a desired product. mdpi.com For molecules with different conformations, solvent polarity can shift the equilibrium by stabilizing more polar conformers. semanticscholar.org This is crucial for understanding reaction mechanisms in solution, where solvent-solute interactions can stabilize transition states and intermediates differently, altering reaction kinetics and outcomes.

Molecular Dynamics Simulations of Phenyl-Propanol Isomers under Varying Pressure Conditions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. While specific MD studies on this compound under varying pressure are not widely documented, the principles can be understood from research on related isomers and other molecular systems.

Studies on phenyl-propanol isomers have utilized techniques like broadband dielectric spectroscopy to investigate the dynamics of supramolecular structures formed by hydrogen bonding. nih.gov Research has shown that the proximity of the phenyl ring to the hydroxyl group influences the formation of chain-like or ring-like hydrogen-bonded structures. nih.gov Specifically, the Debye relaxation process, a signature of these transient structures, becomes weaker as the bulky phenyl group moves closer to the OH group, indicating a shift towards more ring-like formations. nih.gov

Applying pressure in MD simulations, typically by manipulating the simulation box parameters, allows researchers to study changes in density, bulk modulus, and molecular conformation under compression. escholarship.orgosti.gov For phenyl-propanol isomers, such simulations could reveal how pressure affects the hydrogen-bonding networks, potentially forcing conformational changes or altering the equilibrium between different supramolecular structures. Time-dependent DFT combined with MD can also be used to simulate the response of molecules to external stimuli like laser pulses, providing insight into ultrafast dynamics such as torsional motion. aps.org

Theoretical Investigations into Pyrolysis Mechanisms of Lignin (B12514952) Models Producing 3-Phenylprop-2-en-1-ol

Lignin, a major component of biomass, is a complex polymer composed of phenylpropanoid units, including cinnamyl alcohol (3-phenylprop-2-en-1-ol). Understanding the pyrolysis of lignin is key to developing efficient methods for converting biomass into valuable chemicals. Theoretical studies play a vital role in unraveling the complex reaction networks involved in pyrolysis.

Quantum mechanical calculations are used to investigate the thermal degradation of lignin model compounds like cinnamaldehyde (B126680), which is structurally related to cinnamyl alcohol. aidic.itresearchgate.net These studies propose plausible pyrolytic pathways for the formation of major products such as styrene (B11656). aidic.it DFT calculations have also been used to study the adsorption of cinnamyl alcohol on catalyst surfaces, which is a key step in catalytic upgrading processes. researchgate.net Furthermore, theoretical models have been applied to understand the pyrolysis of lignin from genetically engineered plants where the activity of enzymes like cinnamyl alcohol dehydrogenase is altered. researchgate.net These computational insights help explain how changes in lignin structure affect the distribution of pyrolysis products, guiding the development of biomass feedstocks tailored for specific chemical outputs.

Studies on Non-Linear Optical Properties of Related Chalcone Derivatives

Chalcones, which share the α,β-unsaturated ketone system with some isomers and derivatives of this compound, are known for their significant non-linear optical (NLO) properties. These properties are of great interest for applications in photonics and optoelectronics, such as in optical data storage and 3D microfabrication. optica.org

Computational chemistry, particularly DFT, is extensively used to predict and understand the NLO response of these molecules. rsc.orgacs.org Key NLO parameters, such as the first-order hyperpolarizability (β), can be calculated and correlated with molecular structure. nih.govrsc.org These studies have shown that the NLO properties of chalcones are highly dependent on the electron-donating and electron-withdrawing substituents attached to the aromatic rings. optica.org The conjugated π-system, which includes the aromatic rings, the olefinic double bond, and the carbonyl group, facilitates intramolecular charge transfer, which is fundamental to the NLO response. rsc.org Theoretical calculations, often performed at levels like CAM-B3LYP/6-311++G(d,p), show good agreement with experimental results from techniques such as Hyper-Rayleigh Scattering (HRS), validating the predictive power of these computational models. rsc.orgacs.org

Table 2: Comparison of Calculated NLO Properties for Two Chalcone Derivatives

| Compound | Description | Calculated First Hyperpolarizability (β_HRS) (a.u.) |

|---|---|---|

| MPSP | (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one | 4370 |

| NPSP | (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one | 3097 |

Theoretical values calculated at the CAM-B3LYP/6-311++G(d,p) level. Data sourced from a study on NLO properties of chalcone derivatives. rsc.org

Applications of 3 Phenylprop 1 En 1 Ol As a Synthetic Intermediate in Academic Research

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of 3-phenylprop-1-en-1-ol at its alcohol and alkene functionalities makes it an ideal starting material for constructing more complex molecular architectures.

Preparation of Cinnamyl Long Chain Aroma Esters through Esterification

In the field of polymer and materials chemistry, this compound is utilized as a precursor for synthesizing novel cinnamyl long-chain aroma esters. Research has demonstrated the successful esterification of this alcohol with various long-chain acidic and diol reagents under solvent-free conditions at 140 °C. The acidic components used include oxolane-2,5-dione, oxane-2,6-dione, hexanedioic acid, and decanedioic acid, while the diols include ethane-1,2-diol and 2,2'-[oxybis(2,1-ethanediyloxy)]diethanol.

A significant finding in this area is the application of microwave irradiation to accelerate the synthesis. foreverest.netnih.gov Conventional heating methods require extended reaction times to achieve high yields of these high molecular mass esters. In contrast, microwave-assisted synthesis dramatically reduces the reaction time to as little as 10–20 minutes. nih.gov The resulting long-chain esters are characterized by an intense, balsamic odor and exhibit high thermal resistance, proving stable up to 200 °C under both inert and oxidative atmospheres.

| Acidic Reagent | Diol Reagent | Synthesis Method | Reaction Time |

|---|---|---|---|

| Oxolane-2,5-dione | Ethane-1,2-diol | Conventional | Long |

| Hexanedioic acid | Ethane-1,2-diol | Microwave | 10-20 min |

| Decanedioic acid | 2,2'-[oxybis(2,1-ethanediyloxy)]diethanol | Microwave | 10-20 min |

| Oxane-2,6-dione | Not Applicable | Conventional | Long |

Reactant in the Preparation of Isobenzofuranones

Information regarding the specific use of this compound as a direct reactant in the preparation of isobenzofuranones is not extensively detailed in the available research literature.

Role in Derivatization Reactions for Structure-Activity Relationship (SAR) Studies of Pyridazinone Derivatives

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is paramount. This compound and its derivatives serve as key moieties in the synthesis of compound libraries for Structure-Activity Relationship (SAR) studies. A notable example is the investigation of pyridazin-3(2H)-one derivatives as antiplatelet agents. nih.gov

In this research, a focused library of pyridazinones was synthesized containing a 3-oxo-3-phenylprop-1-en-1-yl or 3-phenylprop-2-enoyl fragment at the 5-position of the pyridazinone ring. nih.gov By systematically modifying other positions (2, 4, and 6) of the heterocyclic core, researchers were able to gather preliminary information on the SAR for this class of compounds. nih.gov This approach allows for the identification of key structural features required for potent biological activity and provides a rational basis for the design of more effective therapeutic agents. The cinnamyl-derived fragment is crucial to the core structure whose modification and interaction with the rest of the molecule are studied to optimize activity.

Utilization as a Biochemical Reagent in Life Science Research

Beyond its role in chemical synthesis, this compound is also employed as a biochemical reagent to probe and understand complex biological processes.

One study investigated the anti-adipogenic mechanism of cinnamyl alcohol in 3T3-L1 preadipocyte cells. nih.gov The research found that cinnamyl alcohol treatment effectively inhibited adipogenesis (the formation of fat cells). Mechanistic studies revealed that its biochemical effect is exerted by arresting the cell cycle at the G0/G1 phase and downregulating key proteins involved in cell cycle progression. nih.gov Furthermore, it was shown to influence critical signaling pathways, such as the phosphorylation of AMPK and ACC, which are central regulators of lipid metabolism. nih.gov In this context, this compound acts as a chemical probe to dissect the molecular pathways governing adipocyte differentiation.

| Biological Process | Cell Line | Observed Effect of Cinnamyl Alcohol | Mechanism of Action |

|---|---|---|---|

| Adipogenesis | 3T3-L1 | Inhibition of fat cell formation | Cell cycle arrest at G0/G1 phase, Activation of AMPK signaling pathway |

Additionally, in plant biochemistry, this compound and related hydroxycinnamaldehydes serve as crucial substrates for characterizing enzyme activity. For instance, in studies of the rice genome, various isoforms of the Cinnamyl Alcohol Dehydrogenase (CAD) enzyme were cloned and expressed. nih.gov The catalytic activity and kinetic parameters of these recombinant enzymes were determined using cinnamyl alcohol derivatives as substrates, elucidating the specific biochemical function of each enzyme in the phenylpropanoid pathway, which is essential for lignin (B12514952) biosynthesis. nih.gov

Building Block in Synthetic Organic Chemistry for Various Functionalized Compounds

The synthetic utility of this compound is extensive, serving as a fundamental building block for a diverse range of functionalized compounds. Its applications span from the synthesis of bioactive pharmaceuticals to the creation of novel materials.

Examples of its versatility include:

Pharmaceuticals : It is a reported starting material or intermediate in the multi-step synthesis of various drugs, including the antifungal agent flunarizine and the cancer treatment drug Taxol. nih.govnih.gov

Heterocyclic Compounds : Research has demonstrated a palladium-catalyzed intramolecular oxidative cycloisomerization where this compound is used in a one-pot reaction with 1,3-diketones to produce structurally diverse and highly functionalized 2-benzyl furans. dntb.gov.ua

Fine Chemicals : It undergoes selective oxidation to produce cinnamaldehyde (B126680), an important chemical intermediate widely used in the food and fragrance industries. mdpi.com

Polymer Chemistry : It can act as a chain transfer agent in polymerization reactions.

Organometallic Chemistry : It is used as a substrate in palladium-catalyzed Heck cross-coupling reactions with iodoarenes to synthesize 1,3-diarylpropene derivatives, which are analogs of stilbenoids. researchgate.net

Alkylation Reactions : It participates in Friedel-Crafts alkylation of bulky aromatic compounds, demonstrating its utility in forming new carbon-carbon bonds.

This broad reactivity underscores the importance of this compound as a foundational molecule in modern synthetic organic chemistry. foreverest.netnih.gov

Future Research Directions and Emerging Trends for 3 Phenylprop 1 En 1 Ol

Development of Novel Catalytic Systems for Chemo- and Regioselective Transformations of Cinnamyl Alcohol

The selective transformation of cinnamyl alcohol into high-value chemicals is a key area of research, with a strong emphasis on developing advanced catalytic systems that offer high chemo- and regioselectivity. The presence of both a reactive hydroxyl group and an alkenyl group in the molecule makes selective catalysis challenging, as reactions can lead to a variety of products. rsc.org

A significant trend is the use of bimetallic nanoparticles supported on functionalized materials. For instance, silver-cobalt (Ag-Co) bimetallic nanoparticles supported on functionalized multi-walled carbon nanotubes (FCNTs) have been developed for the aerobic oxidation of cinnamyl alcohol to cinnamaldehyde (B126680). mdpi.com This system, designated Ag-Co/S, demonstrates high efficiency, achieving 90% conversion of cinnamyl alcohol with 99% selectivity for cinnamaldehyde under optimized conditions. mdpi.com The catalyst's effectiveness is attributed to the synergistic effects between the two metals and the high surface area of the carbon nanotube support. mdpi.comresearchgate.net

Similarly, gold-palladium nanoparticles supported on titanium dioxide (Au–Pd/TiO2) have been investigated for the oxidation of cinnamyl alcohol. rsc.org These catalysts show temperature-dependent selectivity, with the selectivity to cinnamaldehyde increasing from 54% at 80 °C to 64% at 100 °C. rsc.org Hydrotalcite-supported metal catalysts, such as Ag/HT, Ru/HT, and Pd/HT, have also been compared for cinnamyl alcohol oxidation. researchgate.net Notably, the Ag/HT catalyst demonstrated quantitative conversion to the aldehyde without isomerization or hydrogenation side reactions, which were observed with Ru/HT and Pd/HT catalysts. researchgate.net

Beyond oxidation, research into enantioselective transformations is expanding. An effective method for the enantioselective bromohydroxylation of cinnamyl alcohols has been developed using (DHQD)2PHAL as a catalyst, N-bromobenzamide as the bromine source, and water as the nucleophile. nih.gov This reaction yields optically active bromohydrins with up to 95% enantiomeric excess (ee), which are valuable chiral building blocks in organic synthesis. nih.gov

| Catalyst System | Reaction Type | Substrate | Key Product | Conversion (%) | Selectivity (%) | Reference |

| Ag-Co/S (on FCNTs) | Aerobic Oxidation | Cinnamyl Alcohol | Cinnamaldehyde | 90 | 99 | mdpi.com |

| Au–Pd/TiO2 | Aerobic Oxidation | Cinnamyl Alcohol | Cinnamaldehyde | ~40 (at 100°C) | 64 (at 100°C) | rsc.org |

| Ag/HT | Oxidation | Cinnamyl Alcohol | Cinnamaldehyde | >99 | >99 | researchgate.net |

| (DHQD)2PHAL | Bromohydroxylation | (E)-3-(4-bromophenyl)prop-2-en-1-ol | (2R,3S)-2-bromo-3-(4-bromophenyl)-3-hydroxypropan-1-ol | 87 | 95 (ee) | nih.gov |

Exploration of New Reaction Pathways and Unique Reactivity Patterns of 3-Phenylprop-1-en-1-ol

Investigating novel reaction pathways of cinnamyl alcohol is crucial for expanding its synthetic utility. Due to the molecule's multiple functional groups, complex reaction networks are possible, leading to a diverse range of products beyond simple oxidation of the alcohol. rsc.org

One emerging area is oxidative esterification. Gold nanoparticles supported in a nanoporous polymer matrix have been shown to catalyze not only the selective aerobic oxidation of cinnamyl alcohol to cinnamaldehyde but also its direct oxidative esterification with primary and secondary aliphatic alcohols to produce the corresponding cinnamyl esters. researchgate.net This pathway involves the initial oxidation to cinnamaldehyde, followed by the formation of a hemiacetal with the aliphatic alcohol, which is then further oxidized to the ester. researchgate.net

The inherent reactivity of the double bond alongside the alcohol functionality can also lead to hydrogenation and hydrogenolysis reactions, particularly during oxidation processes. rsc.org For example, using Au-Pd/TiO2 catalysts, by-products such as 3-phenyl-1-propanol (B195566) (from hydrogenation) and trans-β-methylstyrene (from hydrogenolysis) are observed. rsc.org Understanding and controlling these competing pathways is a key research challenge. The selective hydrogenation of cinnamaldehyde to cinnamyl alcohol also presents complex pathways, where intermediates like cinnamyl formate (B1220265) can be formed when using formic acid as a hydrogen donor. nih.govmdpi.com

Furthermore, the bioactivation of cinnamyl alcohol in biological systems reveals unique metabolic pathways. It can act as a prohapten, being metabolized in the skin via oxidation to form haptens like cinnamaldehyde, epoxy cinnamyl alcohol, and epoxy cinnamaldehyde, which are the actual sensitizers in allergic contact dermatitis. nih.gov These metabolic transformations highlight alternative reaction pathways that can be explored for synthetic purposes or are important to consider in toxicological studies.

| Reaction Pathway | Catalyst/Conditions | Key Products | Significance | Reference |

| Aerobic Oxidation | Au-Pd/TiO2 | Cinnamaldehyde, 3-Phenyl-1-propanol, trans-β-Methylstyrene | Demonstrates competing dehydrogenation, hydrogenation, and hydrogenolysis reactions. | rsc.org |

| Oxidative Esterification | Gold Nanoparticles in Nanoporous Polymer | Alkyl Cinnamates | Direct, efficient route to valuable ester compounds. | researchgate.net |

| Enantioselective Bromohydroxylation | (DHQD)2PHAL / N-bromobenzamide | Optically Active Bromohydrins | Access to versatile chiral building blocks for synthesis. | nih.gov |

| Metabolic Bioactivation | Skin Enzymes | Cinnamaldehyde, Epoxy Cinnamyl Alcohol | Reveals pathways to reactive intermediates relevant to toxicology and synthesis. | nih.gov |

Advanced Computational Modeling for Predictive Chemistry and Material Design Utilizing Cinnamyl Alcohol Scaffolds

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the behavior of cinnamyl alcohol and its derivatives. Theoretical calculations and simulations provide deep insights into reaction mechanisms, catalyst performance, and the properties of materials derived from cinnamyl alcohol scaffolds, thereby accelerating research and development.

Computational studies have been employed to elucidate reaction pathways in the synthesis of complex molecules from cinnamyl alcohol derivatives. For example, in the synthesis of aryltetralin and arylnaphthalene lignans (B1203133) via intramolecular Diels-Alder reactions of cinnamyl cinnamate (B1238496) esters, computational analysis revealed the transformation from reactants to products proceeds through an intermediate and two transition states. cmu.ac.th Such studies can also show that a solvent environment can effectively lower the activation energy of a chemical process. cmu.ac.th

In catalysis, theoretical calculations are used to understand the interactions between reactants and catalyst surfaces. For the selective oxidation of cinnamaldehyde (the oxidation product of cinnamyl alcohol), calculations confirmed that the physisorption of the aldehyde and chemisorption of oxygen on an iron-silica (FeSBA) surface facilitated the formation of a key tetrameric intermediate. researchgate.net This level of mechanistic detail is difficult to obtain through experimental means alone and is crucial for designing more efficient and selective catalysts.

The concept of using cinnamyl alcohol derivatives as scaffolds for new materials is also an emerging trend. nih.govnih.gov Scaffolds, which provide a structural framework for tissue regeneration, can be fabricated from various polymers. nih.govmdpi.commdpi.com While not directly made from cinnamyl alcohol, the principles of material design using functional organic molecules are applicable. Computational modeling can predict the mechanical properties, biocompatibility, and porosity of scaffolds derived from polymers functionalized with cinnamyl alcohol-like moieties. This predictive capability allows for the in-silico design and screening of novel biomaterials before their physical synthesis, saving time and resources.

Integration with Bio-based Feedstocks and Green Chemistry Principles for Sustainable Production of this compound

In alignment with the principles of green chemistry, a major research thrust is the development of sustainable production routes for cinnamyl alcohol from renewable, bio-based feedstocks. jddhs.comfirp-ula.orgnih.gov This approach aims to replace traditional petroleum-based syntheses with more environmentally benign processes.

A promising strategy involves the use of biocatalytic cascades. Researchers have successfully demonstrated the production of cinnamyl alcohol from L-phenylalanine, a primary metabolite and fermentation product. nih.govscienceopen.comresearchgate.net This multi-step synthesis utilizes a sequence of three enzymes: phenylalanine ammonia (B1221849) lyase (PAL), carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH). nih.govscienceopen.comresearchgate.net This enzymatic route operates under mild conditions (ambient temperature and pressure) in aqueous solutions, significantly reducing the environmental impact compared to conventional chemical reductions that often require harsh reagents and metal catalysts. nih.gov

Furthermore, this biocatalytic pathway has been integrated into metabolically engineered microorganisms. By introducing the three-enzyme cascade into an L-phenylalanine-overproducing strain of Escherichia coli, cinnamyl alcohol can be produced directly from simple, renewable carbon sources like glucose and glycerol (B35011). nih.govscienceopen.comresearchgate.net Glycerol is a particularly attractive feedstock as it is a major byproduct of biodiesel production, offering a route to valorize a waste stream. nih.govresearchgate.net

This bio-based approach embodies several key principles of green chemistry:

Use of Renewable Feedstocks: Utilizes L-phenylalanine, glucose, and glycerol instead of petrochemicals. nih.govnih.gov

Catalysis: Employs highly efficient and selective enzymes as catalysts. nih.govfirp-ula.org

Less Hazardous Chemical Synthesis: Avoids the use of toxic reagents and solvents. youtube.comyoutube.com

Design for Energy Efficiency: Reactions are conducted at ambient temperature and pressure. nih.govjddhs.com

The development of these integrated bio-processes demonstrates a significant step towards the sustainable and green production of cinnamyl alcohol, a versatile chemical building block for fragrances, pharmaceuticals, and advanced materials. nih.gov

Q & A

What are the recommended synthetic routes for 3-Phenylprop-1-en-1-ol under laboratory conditions?

Basic Research Question

A common approach involves catalytic hydrogenation of cinnamaldehyde derivatives. For example, hydrogenation of (E)-3-phenylprop-2-enal using palladium catalysts under controlled hydrogen pressure yields 3-phenylpropan-1-ol. Fractional distillation can isolate high-purity fractions, validated via GC-MS and odor panel testing against reference standards . Alternative routes include Grignard reactions with phenylmagnesium bromide and subsequent oxidation, though selectivity must be optimized to avoid byproducts like dihydroeugenol .

How can the stereochemical configuration of this compound derivatives be resolved experimentally?

Basic Research Question

X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for unambiguous stereochemical determination. For dynamic systems, nuclear Overhauser effect (NOE) NMR spectroscopy can differentiate between cis/trans isomers by analyzing spatial proximity of protons. Coupling constants in H-NMR (e.g., > 12 Hz for trans alkenes) also provide stereochemical insights .

What computational methods are suitable for predicting thermodynamic properties of this compound?

Advanced Research Question

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like enthalpy of formation and bond dissociation energies. Basis sets such as 6-311+G(d,p) are recommended for geometry optimization and frequency calculations. Validation against experimental data (e.g., combustion calorimetry) is critical to address discrepancies .

How can researchers optimize reaction yields for enantioselective synthesis of this compound?

Advanced Research Question

Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) can enhance enantiomeric excess (ee). Monitor reaction progress using chiral HPLC or polarimetry. For kinetic resolution, computational modeling of transition states (via Gaussian or ORCA) helps identify optimal catalysts and reaction conditions .

How should discrepancies in spectroscopic data for this compound across studies be addressed?

Advanced Research Question

Contradictions in NMR or IR spectra often arise from solvent effects, impurities, or isomerism. Cross-validate using multiple techniques:

- IR Spectroscopy : Compare experimental peaks (e.g., O-H stretch at ~3300 cm) with NIST reference spectra .

- GC-MS : Confirm molecular ion ([M]) and fragmentation patterns against databases like PubChem .

- Collaborative Analysis : Use platforms like CAS Common Chemistry to reconcile data under standardized conditions .

What strategies mitigate decomposition during storage of this compound?

Basic Research Question

Store under inert atmosphere (argon or nitrogen) at 4°C in amber glass to prevent photodegradation. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. Regularly assess purity via TLC or HPLC, and repurify using silica gel chromatography if degradation exceeds 5% .

How can computational models predict the biological activity of this compound derivatives?

Advanced Research Question

Molecular docking (AutoDock Vina) and QSAR (quantitative structure-activity relationship) models correlate structural features (e.g., logP, H-bond donors) with bioactivity. Validate predictions using in vitro assays (e.g., enzyme inhibition). Ensure compliance with ethical guidelines when testing bioactive compounds .

What are the key considerations for scaling up this compound synthesis from milligram to gram quantities?

Advanced Research Question

Optimize solvent choice (e.g., switch from THF to ethanol for safer large-scale reactions) and catalyst loading. Use flow chemistry systems to enhance heat/mass transfer. Conduct hazard assessments (e.g., DSC for exothermic peaks) and adhere to OSHA guidelines for handling flammable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.